molecular formula C14H14N2O3S B3133561 N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid CAS No. 393837-72-4

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid

Cat. No.: B3133561
CAS No.: 393837-72-4
M. Wt: 290.34 g/mol
InChI Key: JDWNOTPJIJMTCK-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and succinamic acid moieties. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods may involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-acetamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-propionamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-butyramide

Uniqueness

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is unique due to its specific combination of the thiazole ring and succinamic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄N₂O₃S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which is known for its biological activity and versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may influence pathways related to inflammation, oxidative stress, and cell proliferation.
  • Biochemical Pathways : It has been suggested that the compound may alter pathways associated with cancer cell proliferation and survival, making it a candidate for anticancer therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Antibacterial Activity : Studies have shown that thiazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth .
  • Antifungal Activity : The compound has also demonstrated efficacy against various fungal strains, suggesting its potential as a broad-spectrum antifungal agent .

Anticancer Potential

This compound has been explored for its anticancer properties:

  • In Vitro Studies : In laboratory settings, the compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against Molt-4 (T-cell lymphoma) and Raji (B-cell lymphoma) cells, demonstrating selective cytotoxicity .
  • Mechanistic Insights : The compound's anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example, it may interfere with the SHP2 phosphatase pathway, which is implicated in various malignancies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity in Animal Models

In vivo studies using mouse models bearing xenografts of human tumors revealed that this compound significantly reduced tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells and modulation of tumor microenvironment factors .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibition of fungal growth
AnticancerReduced tumor size in xenograft models

Properties

IUPAC Name

4-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-15-12(8-20-9)10-2-4-11(5-3-10)16-13(17)6-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNOTPJIJMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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